rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride
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Overview
Description
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a pyrrole and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable dihydropyran derivative in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aR)-octahydrothiopyrano[2,3-c]pyrrole hydrochloride
- rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride
Uniqueness
rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride is unique due to its specific ring structure and the presence of both pyrrole and pyran rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-8-5-7(6)9-3-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
InChI Key |
GGEXIOSDMKMXTQ-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2OC1.Cl |
Canonical SMILES |
C1CC2CNCC2OC1.Cl |
Origin of Product |
United States |
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